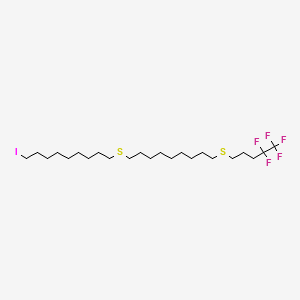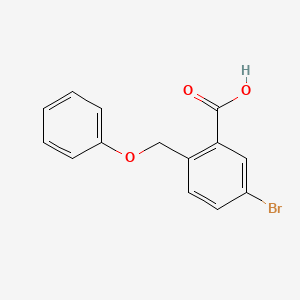![molecular formula C21H27Cl3N2O3 B13848734 3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is structurally related to cetirizine, a well-known antihistamine used to treat allergic reactions. The compound is characterized by the presence of a chlorophenyl group, which may influence its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorocetirizine Dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorine atom is added to the phenyl ring.
Attachment of the Ethoxyacetic Acid Moiety: The ethoxyacetic acid group is attached through an esterification reaction, forming the final compound.
Industrial Production Methods
Industrial production of 3-Chlorocetirizine Dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
化学反応の分析
Types of Reactions
3-Chlorocetirizine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of piperazine derivatives on biological systems.
Medicine: Potential use as an antihistamine or in the treatment of allergic reactions.
Industry: As a chemical intermediate in the production of pharmaceuticals or other compounds.
作用機序
The mechanism of action of 3-Chlorocetirizine Dihydrochloride is likely similar to that of cetirizine. It may involve:
Histamine Receptor Antagonism: Blocking histamine receptors to prevent allergic reactions.
Molecular Targets: Histamine H1 receptors.
Pathways Involved: Inhibition of histamine-mediated signaling pathways.
類似化合物との比較
Similar Compounds
Cetirizine: A widely used antihistamine with a similar structure.
Levocetirizine: The active enantiomer of cetirizine with enhanced potency.
Hydroxyzine: Another piperazine derivative with antihistamine properties.
Uniqueness
3-Chlorocetirizine Dihydrochloride is unique due to the presence of the chlorophenyl group, which may confer distinct pharmacological properties compared to other similar compounds.
特性
分子式 |
C21H27Cl3N2O3 |
|---|---|
分子量 |
461.8 g/mol |
IUPAC名 |
2-[2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-4-7-18(15-19)21(17-5-2-1-3-6-17)24-11-9-23(10-12-24)13-14-27-16-20(25)26;;/h1-8,15,21H,9-14,16H2,(H,25,26);2*1H |
InChIキー |
OVUHROFMSYNGJS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




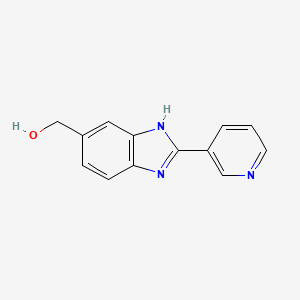
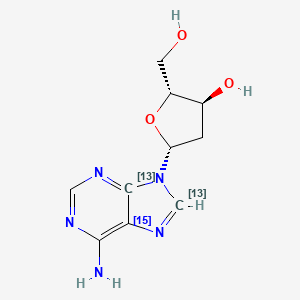
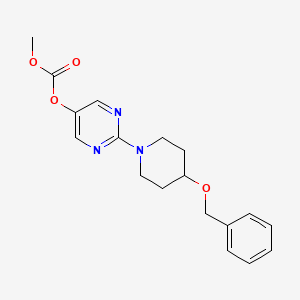
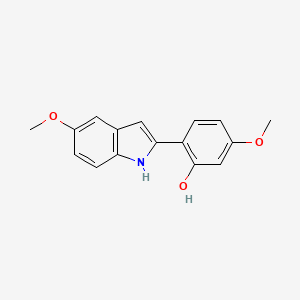
![2,2-Dimethylpropyl [5-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13848691.png)
![Morpholine,4-(benzo[b]thien-5-ylmethyl)-](/img/structure/B13848693.png)

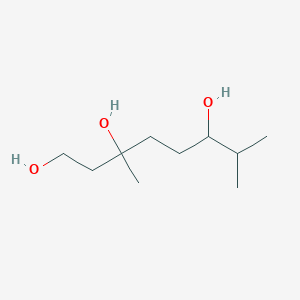
ruthenium(II)](/img/structure/B13848702.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)
